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Compound of Interest

Compound Name:
(Triphenylphosphoranylidene)acet

aldehyde

Cat. No.: B013936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

(Triphenylphosphoranylidene)acetaldehyde (CAS No. 2136-75-6), a key reagent in organic

synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols

and logical workflow diagrams to aid in the characterization and utilization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of

(Triphenylphosphoranylidene)acetaldehyde in solution. Both ¹H and ¹³C NMR provide

critical information about the connectivity and chemical environment of the atoms within the

molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of (Triphenylphosphoranylidene)acetaldehyde is characterized by

signals from the aromatic protons of the three phenyl groups and the protons of the

acetaldehyde moiety. A key feature is the coupling observed between the phosphorus atom and

the adjacent methine proton.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Phenyl Protons (15H) 7.4 - 7.8 multiplet -

Aldehydic Proton

(CHO)
~9.4 doublet J(H-H) = 5.5

Methine Proton

(P=CH)
~3.70 doublet J(P-H) = 26

Note: Chemical shifts are typically reported relative to a residual solvent peak or an internal

standard (e.g., TMS) and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

ylidic carbon and the carbonyl carbon exhibit characteristic chemical shifts.

Carbon Assignment Chemical Shift (δ, ppm)

Carbonyl Carbon (C=O) 198.3

Phenyl Carbons 137.3, 133.3, 128.7, 128.5

Ylidic Carbon (P=C) 26.8

Note: The spectrum was referenced to CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in

(Triphenylphosphoranylidene)acetaldehyde. The spectrum is typically recorded from a solid

sample, often as a KBr pellet or a thin film.
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Vibrational Mode Frequency (cm⁻¹) Intensity

Aromatic C-H Stretch 3050 - 3000 Medium to Weak

Aldehydic C-H Stretch ~2820, ~2720 Medium to Weak

Carbonyl (C=O) Stretch ~1630 Strong

Aromatic C=C Stretch 1580 - 1480 Medium to Strong

P=C Stretch ~1100 Medium

C-H Out-of-Plane Bend 900 - 675 Strong

Note: The exact peak positions and intensities can be influenced by the sampling method and

the physical state of the sample.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. Electron ionization (EI) is a common method for analyzing this type of

molecule.

m/z Relative Intensity (%) Possible Fragment

304 ~80 [M]⁺ (Molecular Ion)

303 100 [M-H]⁺

275 ~30 [M-CHO]⁺

262 ~40 [P(C₆H₅)₃]⁺

183 ~60 [P(C₆H₅)₂]⁺

108 ~30 [P(C₆H₅)]⁺

77 ~25 [C₆H₅]⁺

Note: The fragmentation pattern can be complex and may vary with the specific instrument and

conditions used.
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Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Researchers should adapt these methods based on the specific instrumentation available.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of

(Triphenylphosphoranylidene)acetaldehyde in about 0.7 mL of deuterated chloroform

(CDCl₃).

Instrumentation: The data presented were acquired on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16

scans).

Apply a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds).

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of (Triphenylphosphoranylidene)acetaldehyde with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.
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Place the powder in a pellet press and apply pressure to form a transparent or semi-

transparent pellet.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample can be introduced directly into the ion source using a direct

insertion probe or via a gas chromatograph (GC) if the compound is sufficiently volatile and

thermally stable.

Ionization: Electron Ionization (EI) is performed by bombarding the sample with a beam of

electrons, typically at an energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum.

Visualization of Methodologies
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

(Triphenylphosphoranylidene)acetaldehyde.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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